cyclo(L-Pro-L-Val)

Catalog No.
S627326
CAS No.
2854-40-2
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo(L-Pro-L-Val)

CAS Number

2854-40-2

Product Name

cyclo(L-Pro-L-Val)

IUPAC Name

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

XLUAWXQORJEMBD-YUMQZZPRSA-N

SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1

Synonyms

(3S-trans)-Hexahydro-3-(1-methylethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione;(S,S)-Hexahydro-3-isopropyl-pyrrolo[1,2-a]pyrazine-1,4-dione; (-)-(6S,9S)-Cyclo(prolylvalyl); Cyclo(L-Pro-L-Val); Cyclo(L-Val-L-Pro); Cyclo(L-prolyl-L-valine); Cyclo(L-prolyl-L-

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1

Cyclo(L-Pro-L-Val), also known as cyclo(L-prolyl-L-valine) or cyclic dipeptide Pro-Val, is a molecule found in various natural sources, including marine sponges, bacteria, and fungi []. It belongs to a class of cyclic peptides called diketopiperazines, characterized by a six-membered ring structure containing two nitrogen atoms and two carbonyl groups.

Antibacterial Activity

Research suggests that cyclo(L-Pro-L-Val) exhibits antibacterial properties against specific bacterial strains. Studies have shown it to be effective against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, but not against gram-negative bacteria like Escherichia coli [, ]. The exact mechanism of this antibacterial activity is still under investigation, but it may involve disrupting bacterial cell membranes or interfering with their communication processes [].

Other Potential Applications

While research on cyclo(L-Pro-L-Val) is ongoing, some studies have explored its potential applications in other areas:

  • Quorum sensing inhibition: Cyclo(L-Pro-L-Val) may interfere with the ability of certain bacteria to communicate with each other, a process known as quorum sensing. This disruption could potentially reduce their virulence or ability to cause infections [].
  • Biopesticide development: Due to its antibacterial activity, cyclo(L-Pro-L-Val) is being investigated as a potential biopesticide for controlling plant pathogenic bacteria [].

Cyclo(L-Pro-L-Val) is a cyclic dipeptide belonging to the class of compounds known as 2,5-diketopiperazines. It is composed of two amino acids: L-proline and L-valine, linked by peptide bonds, forming a cyclic structure. This compound exhibits a unique conformation that can vary based on solvent conditions; for instance, it adopts a specific cis-trans-cis-trans backbone conformation in CDCl3, which differs from its crystalline state and behavior in DMSO-d6 solution . Cyclo(L-Pro-L-Val) has garnered attention for its diverse biological activities and potential applications in various fields.

The exact mechanism of action of cyclo(Pro-Val) as an antibiotic is still under investigation. However, some studies suggest it might disrupt bacterial cell membrane integrity or interfere with their communication pathways (quorum sensing) [, ].

The synthesis of cyclo(L-Pro-L-Val) typically involves the condensation of N-Cbz proline with methyl L-valine, followed by the removal of the protecting group and cyclization using 2-butanol as a solvent. This method is noted for its efficiency, yielding high amounts of the product without racemization, making it suitable for synthesizing chiral cyclodipeptides. The compound has also been shown to inhibit certain biochemical pathways, such as suppressing inflammation by inhibiting the phosphorylation of key proteins like IKKα and NF-κB .

Cyclo(L-Pro-L-Val) exhibits significant biological activities, including:

  • Anti-inflammatory Effects: It suppresses inflammation by inhibiting specific signaling pathways.
  • Antimicrobial Properties: The compound has demonstrated toxicity against various phytopathogenic microorganisms, including Rhizobium fascians .
  • Quorum Sensing Inhibition: Cyclo(L-Pro-L-Val) inhibits activation of LuxR-dependent biosensors in Escherichia coli, suggesting potential applications in controlling bacterial communication .

The primary synthesis method involves:

  • Condensation: N-Cbz proline is reacted with methyl L-valine.
  • Deprotection: The protecting group is removed.
  • Cyclization: The reaction is carried out in 2-butanol to form the cyclic structure.

This method has been reported to be rapid and efficient, yielding a high percentage of cyclo(L-Pro-L-Val) while maintaining chirality.

Cyclo(L-Pro-L-Val) has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it may be utilized in developing new therapeutic agents.
  • Agriculture: Its toxicity against phytopathogenic microorganisms suggests possible use as a biopesticide .
  • Biotechnology: The compound's ability to inhibit quorum sensing could be leveraged in controlling bacterial infections.

Interaction studies have revealed that cyclo(L-Pro-L-Val) can bind to specific proteins involved in various biological processes. For example, it inhibits aflatoxin production in fungi without affecting their growth, indicating a selective interaction with fungal proteins involved in toxin synthesis . Such interactions highlight its potential as a bioactive compound in agricultural and pharmaceutical applications.

Several compounds share structural or functional similarities with cyclo(L-Pro-L-Val). Here are some notable examples:

Compound NameStructure TypeUnique Properties
Cyclo(L-Ala-L-Pro)Cyclic DipeptideInhibits aflatoxin production in fungi
Cyclo(L-Leu-L-Pro)Cyclic DipeptideAntimicrobial properties against multidrug-resistant bacteria
Cyclo(Pro-D-Arg)Cyclic DipeptideActs as a negative regulator of chitinase activity
Cyclo(Leu-Pro)Cyclic DipeptideExhibits antioxidant properties
Cyclo(Phe-Pro)Cyclic DipeptidePotential anticancer activity

Cyclo(L-Pro-L-Val) stands out due to its specific anti-inflammatory effects and its role in inhibiting quorum sensing, which are not universally shared by other cyclic dipeptides .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.121177757 g/mol

Monoisotopic Mass

196.121177757 g/mol

Heavy Atom Count

14

Wikipedia

Cyclo(L-Pro-L-Val)

Dates

Modify: 2023-08-15
Citromycetins and bilains A-C: new aromatic polyketides and diketopiperazines from Australian marinederived and terrestrial Penicillium spp. Capon R.J. et al. J. Nat. Prod. 2007, 70, 1746.Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other Gram-negative bacteria. Holden M.T.G. et al. Mol. Microbiol. 1999, 33, 1254.

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